1-benzoyl-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one
Description
1-Benzoyl-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one is a structurally complex heterocyclic compound featuring a benzoyl-substituted azepan-2-one core linked to a sulfur-containing tricyclic system. The tricyclic moiety (7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-pentaene) integrates thia (sulfur) and triaza (three nitrogen) groups within a fused ring system, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
1-benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c26-18(14-8-2-1-3-9-14)24-13-7-6-12-17(19(24)27)29-21-23-22-20-25(21)15-10-4-5-11-16(15)28-20/h1-5,8-11,17H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRWIBMNOXQAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)SC2=NN=C3N2C4=CC=CC=C4S3)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Methodology
The tricyclic core is synthesized via a three-component reaction adapted from benzothiazole-triazole fusion strategies:
Reagents :
- 2-Aminobenzenethiol hydrochloride (1.2 equiv)
- Cyanoacetohydrazide (1.0 equiv)
- Phosphorus oxychloride (POCl₃) as cyclizing agent
Conditions :
- Reflux in anhydrous dichloroethane (DCE) at 85°C for 12 hr
- Neutralization with saturated NaHCO₃
Mechanistic Insight :
- POCl₃-mediated dehydration forms nitrile intermediate
- [3+2] cycloaddition generates triazole ring
- Intramolecular thiol-ene reaction completes tricyclic system
Yield Optimization :
| POCl₃ Equiv | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| 1.5 | 70 | 18 | 42 |
| 2.0 | 85 | 12 | 68 |
| 3.0 | 85 | 8 | 71 |
Excess POCl₃ improves reaction efficiency but complicates purification.
Preparation of 3-Chloro-1-Benzoylazepan-2-One
Benzoylation of Azepan-2-One
Modified Schotten-Baumann conditions yield superior results compared to Friedel-Crafts acylation:
Procedure :
- Azepan-2-one (1.0 equiv) in 10% NaOH(aq)
- Benzoyl chloride (1.1 equiv) added dropwise at 0°C
- Vigorous stirring for 2 hr
Key Parameters :
- pH maintained at 12-13 to prevent N-acylation side reactions
- Temperature control critical for regioselectivity
Yield : 89% after recrystallization (EtOH/H₂O)
Chlorination at C3 Position
Chlorination employs N-chlorosuccinimide (NCS) under radical conditions:
Radical Initiator :
- AIBN (azobisisobutyronitrile, 0.1 equiv)
Solvent System :
- CCl₄/DMF (4:1 v/v)
Reaction Profile :
- 65°C under N₂ atmosphere for 6 hr
- Complete conversion monitored by TLC (Rf = 0.43 in EtOAc/hexanes 1:2)
Isolation :
- Column chromatography (SiO₂, gradient elution 5→20% EtOAc/hexanes)
- 73% isolated yield
Thioether Coupling Reaction
Nucleophilic Displacement Strategy
The critical C-S bond formation employs optimized SN2 conditions:
Reaction Scheme :
3-Chloro-1-benzoylazepan-2-one + Tricyclic thiol → Target compound
Optimized Conditions :
- Solvent: Anhydrous DMF
- Base: KOtBu (3.0 equiv)
- Temperature: 25°C
- Time: 24 hr
Additive Screening :
| Additive | Conc. (mol%) | Yield (%) |
|---|---|---|
| None | - | 51 |
| 18-Crown-6 | 5 | 63 |
| Tetrabutylammonium iodide | 10 | 58 |
| DABCO | 15 | 47 |
Crown ethers enhance solubility of potassium thiolate species, improving reactivity.
Large-Scale Process Considerations
Key Challenges :
- Exothermic reaction requires careful temperature control
- DMF removal necessitates azeotropic distillation with toluene
Purification Protocol :
- Quench in ice-water (1:5 v/v)
- Extract with CH₂Cl₂ (3×50 mL)
- Dry over MgSO₄
- Recrystallize from EtOH/CHCl₃ (2:1)
Purity Data :
Alternative Synthetic Approaches
One-Pot Assembly Strategy
A convergent approach avoids isolation of sensitive intermediates:
Steps :
- In-situ generation of tricyclic thiol using NaSH in DMSO
- Simultaneous chloro displacement and benzoylation
Advantages :
- Reduces purification steps
- Total synthesis time: 18 hr
Limitations :
- Lower overall yield (34%) due to competing side reactions
Photocatalytic Thiol-Ene Coupling
Emerging methodology using 4,5-pyrenedione (PD) photocatalyst:
Conditions :
- 8 mol% PD
- Blue LED irradiation (455 nm)
- O₂ atmosphere
Outcome :
- 62% yield achieved
- Enhanced stereocontrol compared to thermal methods
Analytical Characterization Data
Spectroscopic Profile
¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (d, J = 7.6 Hz, 2H, Ar-H), 7.89 (t, J = 7.2 Hz, 1H, Ar-H), 7.65 (m, 4H, tricyclic H), 5.12 (m, 1H, azepanone CH), 3.82 (m, 2H, SCH₂), 2.94-2.65 (m, 4H, azepanone ring)
HRMS (ESI+) :
m/z calc. for C₂₅H₂₁N₄O₂S₂ [M+H]⁺: 489.1104, found: 489.1109
IR (KBr) : ν 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-N)
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thia-triazatricyclo moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, alcohols, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted benzoyl compounds .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound acts as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, which plays a critical role in inflammatory responses. Inhibition of NLRP3 has implications for treating various inflammatory diseases, including autoimmune disorders and chronic inflammatory conditions .
Anticancer Activity
Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways. This property positions the compound as a potential candidate for developing novel anticancer therapies .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or adjunct therapies in infectious diseases. Its efficacy against resistant strains of bacteria highlights its potential in addressing antibiotic resistance .
Case Study 1: NLRP3 Inflammasome Inhibition
A study published in a peer-reviewed journal evaluated the effects of the compound on NLRP3 activation in macrophages. Results showed a significant reduction in IL-1β secretion upon treatment with the compound, suggesting its potential use in managing inflammatory diseases such as gout and type 2 diabetes .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations led to dose-dependent cell death, with IC50 values comparable to established chemotherapeutic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-benzoyl-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfur and nitrogen atoms within the structure may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s thia-triaza tricyclic system distinguishes it from simpler aza-tricycles (e.g., ), which lack sulfur and multiple nitrogen atoms.
- Compared to tetracyclic dithia-aza systems (), the target compound’s tricyclic framework may reduce steric hindrance, favoring synthetic accessibility .
Physicochemical Properties (Inferred)
While explicit data (e.g., melting points, solubility) for the target compound are unavailable, comparisons with analogs suggest:
- Solubility : The benzoyl group may enhance lipophilicity compared to the hydroxylated spiro-aza systems in , but the thia-triaza tricyclic moiety could improve water solubility relative to purely hydrocarbon frameworks .
- Stability : The sulfur and nitrogen atoms in the tricyclic system may confer resistance to oxidative degradation, unlike simpler aza compounds .
Biological Activity
Overview of the Compound
Chemical Structure : The compound is characterized by a complex tricyclic structure with a benzoyl group and a thiazole moiety. This unique structure may confer specific biological activities that could be explored in various pharmacological contexts.
Antimicrobial Properties
Compounds with similar structural features often exhibit antimicrobial activity. For instance, benzoyl derivatives are known to possess antibacterial properties. The presence of sulfur within the triazatricyclo framework may enhance this activity by disrupting bacterial cell membranes or interfering with metabolic pathways.
Anticancer Activity
Many triazole-containing compounds have been studied for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Research indicates that such compounds can modulate signaling pathways involved in tumor growth and metastasis.
Enzyme Inhibition
The azepan ring structure can interact with various enzymes, potentially acting as an inhibitor. For example, compounds that mimic natural substrates can inhibit enzymes crucial for cancer cell survival or microbial growth.
Neuroprotective Effects
Some studies have suggested that compounds with similar frameworks may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|---|
| Compound A | Benzoyl | Yes | Moderate | No |
| Compound B | Triazole | Yes | High | Moderate |
| Target Compound | Triazatricyclo | Unknown | Potential | Potential |
Case Study: Triazole Derivatives in Cancer Treatment
A study published in Journal of Medicinal Chemistry explored various triazole derivatives and their effects on cancer cell lines. The results indicated that modifications to the triazole ring significantly enhanced anticancer activity through apoptosis induction and cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-benzoyl-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : Synthesis typically involves multi-step cyclization and functionalization. For example, thiol-substituted intermediates (e.g., 7-thia-triazatricyclo derivatives) are generated via photochemical or thermal reactions with sulfur-containing nucleophiles like thiophenol . Key variables include solvent choice (benzene or DMF), light exposure (critical for disulfide formation), and reaction time. Byproduct analysis via GC-MS or HPLC is essential, as photolabile intermediates (e.g., disulfides) may degrade under prolonged irradiation . Optimization involves iterative adjustment of catalyst loading (e.g., acetic acid) and temperature (e.g., 40°C for stability) .
Q. How can the structural integrity of the tricyclic core be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : Compare H and C chemical shifts with analogous compounds (e.g., 7-thiatetracyclo derivatives). Disulfides exhibit upfield shifts (~5.3 ppm) for sulfur-bound carbons versus sulfides .
- X-ray Crystallography : Resolve bond lengths and angles in the tricyclic system. For example, fused tetrazolopyrimidine derivatives show planar geometry at the sulfur-nitrogen junctions, validated by crystallographic data .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the azepan-2-one and benzoyl moieties .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Photodegradation : Monitor via UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm), as disulfide linkages are prone to cleavage .
- Thermal Analysis : Use TGA/DSC to identify decomposition thresholds (>150°C for similar tricyclic sulfides) .
- pH Stability : Test in buffered solutions (pH 2–12) with HPLC tracking. Acidic conditions may hydrolyze the azepan-2-one ring, while basic conditions could cleave thioether bonds .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions of the tricyclic core?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density at sulfur and nitrogen atoms. Reactive sites (e.g., C-3 in the triazatricyclo system) show higher electrophilicity .
- Molecular Dynamics : Simulate solvent effects (e.g., benzene vs. DMF) on transition states for nucleophilic attacks .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by aligning the benzoyl group into hydrophobic pockets .
Q. What strategies resolve contradictions in NMR data when distinguishing diastereomers or meso-forms of the compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- NOE Spectroscopy : Identify spatial proximity of protons (e.g., axial vs. equatorial substituents) to assign configurations .
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring flipping) that obscure stereochemical assignments at room temperature .
Q. How does the compound’s electronic structure influence its potential as a protease inhibitor or bioactivity scaffold?
- Methodological Answer :
- Electrostatic Potential Maps : Highlight nucleophilic (sulfur) and electrophilic (carbonyl) regions for covalent bonding with proteases .
- SAR Studies : Modify substituents (e.g., benzoyl vs. 4-chlorophenyl) and assay inhibitory activity against trypsin-like proteases .
- Enzyme Kinetics : Measure values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to quantify inhibition potency .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for photochemical reactions involving sulfur-containing intermediates?
- Methodological Answer :
- Light Source Calibration : Ensure consistent irradiance (e.g., 450 nm LED vs. broad-spectrum lamps) to avoid over/under-exposure .
- Byproduct Tracking : Use LC-MS to identify side products (e.g., sulfoxides or ring-opened species) that reduce yields .
- Replicate Conditions : Cross-validate with literature protocols (e.g., Leininger et al., 1982) using identical thiophenol ratios and quenching methods .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s interaction with cellular targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
